Product packaging for (S)-2-Amino-2-(3-fluorophenyl)ethanol(Cat. No.:CAS No. 325152-98-5)

(S)-2-Amino-2-(3-fluorophenyl)ethanol

Cat. No.: B3028787
CAS No.: 325152-98-5
M. Wt: 155.17
InChI Key: ZPXAEESIPIUPTJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral Amino Alcohols as Key Synthons

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. Their bifunctional nature makes them highly versatile synthons in the construction of a wide array of complex molecules. frontiersin.orgnih.gov They are essential structural motifs found in numerous natural products and bioactive molecules, including many pharmaceuticals. frontiersin.orgnih.govnih.govacs.orgwestlake.edu.cn The ability to use these building blocks allows for the efficient and stereocontrolled synthesis of target compounds, which is crucial in drug development where a specific three-dimensional arrangement is often required for biological activity. psu.eduresearchgate.net The chiral β-amino alcohol framework, in particular, is not only prevalent in pharmaceuticals and agrochemicals but also serves as a crucial component of chiral ligands used in asymmetric catalysis. westlake.edu.cn

Influence of Fluorine Substitution on Molecular Reactivity and Chirality

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's physical, chemical, and biological properties. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which often enhances the metabolic stability of a compound by blocking sites susceptible to oxidation. mdpi.comwikipedia.orgalfa-chemistry.com

Table 1: Physicochemical Properties Influenced by Fluorine Substitution

PropertyEffect of Fluorine SubstitutionRationale
Metabolic Stability IncreasedStrength of the C-F bond resists enzymatic cleavage. mdpi.comwikipedia.orgalfa-chemistry.com
Binding Affinity EnhancedFluorine can participate in favorable interactions with protein targets. acs.orgtandfonline.com
Lipophilicity ModulatedGenerally increases lipophilicity, affecting membrane permeability. mdpi.combenthamscience.com
Acidity (pKa) AlteredStrong electron-withdrawing effect can increase the acidity of nearby protons. acs.orgnih.gov
Conformation InfluencedThe gauche effect and electrostatic interactions can favor specific 3D structures. acs.org

Stereochemical Control in the Synthesis of Enantiopure Compounds

In pharmacology, the three-dimensional structure of a molecule is critically important. Different stereoisomers, or enantiomers, of a chiral drug can have vastly different biological activities. One enantiomer might be therapeutically effective, while the other could be inactive or even cause harmful side effects. psu.edunih.gov Therefore, the ability to synthesize a single, desired enantiomer—an enantiopure compound—is a central goal of modern organic synthesis. ub.edurijournals.com

Achieving stereochemical control involves using strategies that favor the formation of one stereoisomer over another. rijournals.com Key methods include:

Asymmetric Catalysis: Employing chiral catalysts to direct a reaction towards a specific stereochemical outcome. nih.govpolyu.edu.hk Catalytic methods are highly efficient as a small amount of the chiral catalyst can produce a large quantity of the enantiopure product. acs.org

Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the starting material to guide the stereochemistry of a reaction. The auxiliary is removed after the desired stereocenter has been created. ub.edu

Synthesis from the Chiral Pool: Using readily available enantiopure natural products, such as amino acids or sugars, as starting materials. diva-portal.org

These strategies are fundamental to producing enantiomerically pure compounds like (S)-2-Amino-2-(3-fluorophenyl)ethanol, ensuring that subsequent, more complex molecules built from it also possess the correct and desired stereochemistry. ub.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO B3028787 (S)-2-Amino-2-(3-fluorophenyl)ethanol CAS No. 325152-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXAEESIPIUPTJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294162
Record name (βS)-β-Amino-3-fluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325152-98-5
Record name (βS)-β-Amino-3-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325152-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-3-fluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Application As a Chiral Building Block and Intermediate in Complex Molecule Synthesis

Precursor for Pharmacologically Relevant Intermediates

The specific stereochemical configuration and functionalization of (S)-2-Amino-2-(3-fluorophenyl)ethanol make it an important precursor for intermediates that are subsequently used to build pharmacologically active agents. Its incorporation into a synthetic route allows for the precise introduction of a chiral center, which is often critical for the efficacy and selectivity of a drug molecule.

Intermediate in the Synthesis of Biologically Active Compounds

Chirality is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. nih.gov this compound serves as a key intermediate in the synthesis of various biologically active compounds where a specific enantiomer is required for therapeutic effect. nih.govnih.gov The presence of the amine and alcohol functional groups on a chiral scaffold allows for sequential and regioselective reactions to build more complex molecular architectures. Synthetic strategies often leverage these groups for peptide couplings, etherifications, or the formation of heterocyclic rings, which are common motifs in pharmaceuticals. The fluorinated phenyl ring also contributes to the modulation of pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

Chiral Synthon in Medicinal Chemistry and Drug Discovery Programs

In the fields of medicinal chemistry and drug discovery, this compound is employed as a chiral synthon—a molecular fragment whose stereochemistry is preserved throughout a synthetic sequence. Its use simplifies the synthesis of enantiomerically pure target molecules, which is a critical consideration in drug development to avoid off-target effects and ensure optimal therapeutic outcomes. mdpi.com Researchers utilize this synthon to systematically explore the structure-activity relationships (SAR) of new chemical entities. By incorporating this specific fluorinated phenyl ethanolamine structure, chemists can investigate how this particular chiral element influences the biological profile of a potential drug candidate.

Building Block for Aspartyl Protease Inhibitors and Related Therapeutic Agents

Aspartyl proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, making them important targets for drug discovery. nih.govcambridgemedchemconsulting.com These enzymes are implicated in conditions such as hypertension, malaria, and viral infections. cambridgemedchemconsulting.com this compound is a valuable building block in the synthesis of inhibitors targeting these enzymes. nih.gov The hydroxyl group of the amino alcohol can mimic the tetrahedral transition state of the peptide bond hydrolysis catalyzed by aspartyl proteases, a key interaction for potent inhibition. cambridgemedchemconsulting.com The fluorophenyl group can engage in specific interactions within the enzyme's active site, contributing to the inhibitor's potency and selectivity.

Therapeutic TargetRole of this compoundExample Inhibitor Class
Aspartyl ProteasesProvides a key structural motif that mimics the transition state of peptide hydrolysis. cambridgemedchemconsulting.comPeptidomimetic and non-peptidomimetic inhibitors. nih.gov
ReninServes as a building block for the synthesis of renin inhibitors for the treatment of hypertension.Statine-based peptidomimetics. cambridgemedchemconsulting.com
HIV ProteaseUsed in the design of inhibitors that block viral replication.Transition-state analog inhibitors.

Role in the Synthesis of Anticancer Agent Intermediates (e.g., Crizotinib precursors)

This compound and its derivatives are pivotal intermediates in the synthesis of certain anticancer agents. A notable example is its connection to the synthesis of precursors for Crizotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) that harbors specific genetic alterations (ALK or ROS1 rearrangements). nih.govnih.gov While not a direct precursor in the most common industrial synthesis of Crizotinib itself, structurally related chiral amino alcohols are crucial for constructing the core of the molecule. The synthesis of Crizotinib and other anaplastic lymphoma kinase (ALK) inhibitors often involves the coupling of a chiral side chain to a heterocyclic core. The stereochemistry of this side chain is critical for the drug's ability to bind effectively to the ATP-binding pocket of the ALK enzyme. Therefore, chiral amino alcohols with specific substitutions on the phenyl ring are essential starting materials for these complex syntheses.

Development of Chiral Ligands and Catalysts

The application of this compound extends beyond its direct incorporation into bioactive molecules. Its chiral structure is also exploited in the development of tools for asymmetric synthesis, such as chiral ligands and catalysts.

Design of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgresearchgate.net this compound can be used to create such auxiliaries. For instance, it can be converted into oxazolidinone derivatives, which are well-known and effective chiral auxiliaries for a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. scielo.org.mxnih.gov

Furthermore, the amino and hydroxyl groups can be used to coordinate with metal centers, making this compound a precursor for chiral ligands used in asymmetric catalysis. These ligands can create a chiral environment around a metal catalyst, enabling the enantioselective synthesis of a wide range of products. The fluorine atom on the phenyl ring can also influence the electronic properties of the resulting ligand, potentially fine-tuning the reactivity and selectivity of the catalyst.

ApplicationDescriptionResulting Stereocontrol
Chiral AuxiliariesThe compound is temporarily attached to a substrate to guide the stereoselective formation of a new chiral center. wikipedia.orgHigh diastereoselectivity in reactions like alkylations and aldol additions. researchgate.netscielo.org.mx
Chiral LigandsIt is used as a scaffold to synthesize ligands that coordinate with metal catalysts.High enantioselectivity in catalytic reactions such as hydrogenations and C-C bond formations.

Scaffolds for the Synthesis of Novel Organocatalysts

This compound serves as an excellent scaffold for the development of novel organocatalysts. The amino and alcohol functionalities provide convenient handles for chemical modification, allowing for the attachment of various catalytic moieties. Organocatalysts derived from chiral amino acids and their derivatives have gained prominence due to their ability to promote a wide range of asymmetric transformations with high efficiency and stereoselectivity.

The development of organocatalysis is a rapidly growing field in organic chemistry, offering a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. The use of chiral amines and amino alcohols in organocatalysis is well-established, with these molecules capable of activating substrates through the formation of iminium ions or enamines. While specific research detailing organocatalysts derived directly from this compound is limited in publicly available literature, the structural motif is highly analogous to other successful chiral amino alcohol-based catalysts. It is anticipated that organocatalysts incorporating this fluorinated scaffold could exhibit unique reactivity and selectivity in various asymmetric reactions, such as aldol reactions, Michael additions, and Mannich reactions. The fluorine substituent may influence the catalyst's solubility, stability, and electronic properties, potentially leading to improved catalytic performance.

Exploration in Advanced Materials Science

The distinct molecular architecture of this compound also lends itself to exploration in the field of advanced materials science, particularly in the creation of chiral materials with specific optical and physical properties.

Components for Chiral Liquid Crystals and Polymers

Chiral liquid crystals are of significant interest for their applications in display technologies and photonics. The introduction of a chiral center, such as that in this compound, into a liquid crystalline structure can induce the formation of helical superstructures, leading to unique optical properties like selective reflection of light. The fluorine atom is a common substituent in modern liquid crystal design, as it can enhance properties such as dielectric anisotropy and viscosity. While direct incorporation of this compound into liquid crystal structures is not widely documented, its potential as a chiral dopant or as a building block for chiral mesogens is an area of active research interest.

Similarly, the incorporation of chiral units into polymer backbones or as side chains can lead to the formation of chiral polymers with ordered secondary structures, such as helices. These materials can exhibit interesting chiroptical properties and have potential applications in chiral separations, asymmetric catalysis, and as sensors. Amino acid-based polymers have been synthesized and shown to adopt helical conformations. rsc.org The synthesis of polymers containing the this compound moiety could lead to new materials with controlled helicity and tunable properties, influenced by the fluorinated aromatic group.

Precursors for Optically Active Functional Materials

This compound can serve as a precursor for a variety of optically active functional materials. The amino and hydroxyl groups can be readily derivatized to introduce photoresponsive, electroactive, or other functional moieties. For instance, the synthesis of chiral ligands for use in asymmetric catalysis or the creation of chiral sensors for enantioselective recognition are potential applications.

The development of materials with specific optoelectronic properties is a key area of materials science. While there is no specific data found for materials derived directly from this compound, the broader class of fluorinated aromatic compounds is known to be useful in this area. The introduction of fluorine can modulate the energy levels of molecular orbitals, which is a critical factor in designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The combination of chirality and the electronic effects of the fluorinated phenyl ring in derivatives of this compound could lead to the development of novel materials with unique chiroptical and electronic properties.

Mechanistic and Theoretical Investigations of S 2 Amino 2 3 Fluorophenyl Ethanol and Analogues

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The asymmetric synthesis of chiral molecules like (S)-2-amino-2-(3-fluorophenyl)ethanol relies on precise control over the formation of stereocenters. Mechanistic studies are vital for optimizing these synthetic routes, enhancing stereoselectivity, and expanding their applicability.

The synthesis of 1,2-amino alcohols often involves the stereoselective reduction of a carbonyl or imine precursor. The control of diastereoselectivity in these reactions is a key challenge. One effective strategy involves the use of chiral auxiliaries, such as N-sulfinyl imines. The addition of metalloenamines derived from N-sulfinyl imines to aldehydes produces β-hydroxy-N-sulfinyl imine intermediates. The subsequent reduction of these intermediates can yield either syn- or anti-1,3-amino alcohols with high diastereomeric ratios, depending on the choice of reducing agent. nih.gov For example, reduction with catecholborane typically leads to the syn product, while using lithium triethylborohydride (LiBHEt₃) favors the formation of the anti diastereomer. nih.gov

Another approach focuses on the diastereoselective reduction of α-sulfinyl ketones. For instance, the reduction of a 3-fluorinated-2-oxopropylsulfoxide using diisobutylaluminium hydride (DIBALH) can produce an enantiopure α-sulfinyl alcohol, which serves as a precursor for the desired amino alcohol. nih.gov The stereocontrol is dictated by the existing chiral center on the sulfoxide (B87167) group, which directs the hydride attack on the carbonyl group.

A summary of reagents and their impact on diastereoselectivity in the synthesis of amino alcohol analogues is presented below.

PrecursorReagentProduct DiastereomerReference
β-hydroxy-N-sulfinyl imineCatecholboranesyn-1,3-amino alcohol nih.gov
β-hydroxy-N-sulfinyl imineLiBHEt₃anti-1,3-amino alcohol nih.gov
3-fluorinated-2-oxoproylsulfoxydeDIBALHEnantiopure α-sulfinyl alcohol nih.gov

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral amino alcohols. Enzymes can operate under mild conditions and often exhibit exceptional levels of stereoselectivity. Transaminases, for example, are used to convert hydroxyketones into the corresponding amino alcohols with excellent enantiomeric excess (>99%). researchgate.net The mechanism involves the transfer of an amino group from a donor molecule to the ketone substrate within the chiral active site of the enzyme, which precisely controls the stereochemical outcome.

A more complex, bienzymatic one-pot synthesis can be employed to produce β-amino alcohols. researchgate.net This process can utilize an L-threonine aldolase (B8822740) for an initial enantio- and diastereoselective aldol (B89426) reaction, followed by an in situ decarboxylation step catalyzed by an L-amino acid decarboxylase. This tandem reaction shifts the equilibrium of the aldol reaction towards the product side, leading to high conversions and improved selectivity. researchgate.net

Transition-metal catalysis provides versatile and efficient routes to amino alcohols. A notable example is the nickel-catalyzed selective monoamination of 1,2-diols. Mechanistic studies suggest this transformation proceeds through a "transfer hydrogenation/borrowing hydrogen" tandem process. acs.org The diol is first dehydrogenated by the nickel catalyst to form an intermediate aldehyde or ketone, which then undergoes amination. The resulting imine is subsequently hydrogenated by the catalyst, which had borrowed the hydrogen from the initial substrate, to yield the final amino alcohol. acs.org

Another powerful strategy for the asymmetric synthesis of related amino acids involves the use of chiral Ni(II) complexes derived from Schiff bases and a chiral auxiliary. mdpi.com In this methodology, the Ni(II) complex of a glycine (B1666218) Schiff base is alkylated, for example, with an alkyl halide. The bulky chiral ligand attached to the nickel center effectively shields one face of the complex, directing the incoming electrophile to the opposite face and thereby achieving high diastereoselectivity (>97% de). mdpi.commdpi.com Following the alkylation, the complex is disassembled, typically by acid hydrolysis, to release the desired α-amino acid and recover the chiral auxiliary. mdpi.commdpi.com This method allows for the large-scale synthesis of enantiomerically pure amino acids. mdpi.com

Computational Chemistry and Quantum Mechanical Studies

Theoretical and computational methods provide deep insights into the structural and electronic properties of molecules, complementing experimental findings. These studies are invaluable for understanding molecular stability, reactivity, and the underlying principles of reaction mechanisms.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. researchgate.net By applying DFT, typically with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can optimize the molecular geometry of this compound to find its most stable conformation. nih.govscirp.org

These calculations yield crucial electronic properties and reactivity descriptors. scirp.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com Other calculated descriptors, such as ionization potential, electron affinity, chemical potential, and molecular hardness, provide a comprehensive picture of the molecule's reactivity profile. mdpi.com

Below is a table of typical chemical reactivity descriptors that can be calculated using DFT.

DescriptorDefinitionSignificance
E(HOMO) Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability
Energy Gap (ΔE) E(LUMO) - E(HOMO)Index of chemical reactivity and stability
Ionization Potential (IP) -E(HOMO)Energy required to remove an electron
Electron Affinity (EA) -E(LUMO)Energy released when an electron is added
Electronegativity (χ) -(E(HOMO) + E(LUMO))/2Tendency to attract electrons
Chemical Hardness (η) (E(LUMO) - E(HOMO))/2Resistance to change in electron distribution
Chemical Softness (S) 1/ηReciprocal of hardness, indicates reactivity
Electrophilicity Index (ω) χ²/2ηGlobal electrophilic nature of the molecule

Molecules with rotatable single bonds, like this compound, can exist in multiple distinct spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine the energy barriers for interconversion between them. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity and electron transfer processes. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the electronic landscape is shaped by the interplay of the phenyl ring, the fluorine substituent, and the aminoethanol side chain. The aromatic ring acts as the primary π-system. The introduction of a fluorine atom to an aromatic ring contributes an additional set of π-bonding and antibonding orbitals. acs.orgresearchgate.net This can lead to a stabilization of the ring system. acs.orgresearchgate.net The fluorine atom, being highly electronegative, is expected to have an electron-withdrawing effect through the sigma bond (inductive effect), while also exhibiting a weak electron-donating effect through the pi system (resonance effect).

The HOMO is anticipated to be predominantly localized on the phenyl ring and the nitrogen atom of the amino group, as these are the most electron-rich moieties. The lone pair of electrons on the nitrogen atom significantly contributes to the HOMO energy level. The LUMO, conversely, is expected to be distributed primarily over the aromatic ring, particularly the carbon atoms, and will be influenced by the electron-withdrawing nature of the fluorine atom.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. Computational studies on fluorinated compounds have shown that fluorination can impact the HOMO-LUMO gap, thereby modulating the compound's reactivity and stability. emerginginvestigators.org In the case of this compound, the fluorine substituent likely lowers the energy of both the HOMO and LUMO, with the precise effect on the gap requiring detailed quantum chemical calculations.

The following table illustrates hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound compared to its non-fluorinated analogue, 2-amino-2-phenylethanol. These values are illustrative and would need to be confirmed by specific computational studies.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-Amino-2-phenylethanol-5.8-0.25.6
This compound-6.0-0.35.7

Electron transfer pathways can be predicted based on the FMO analysis. The regions of high HOMO density are susceptible to electrophilic attack, as these are the sites from which an electron is most easily donated. Conversely, regions with high LUMO density are prone to nucleophilic attack, as they represent the areas where an incoming electron can be most readily accepted.

Theoretical Prediction of Spectroscopic Signatures (e.g., IR, NMR)

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic data, which can aid in the structural elucidation and characterization of molecules. Density Functional Theory (DFT) is a commonly employed method for calculating vibrational frequencies (IR) and nuclear magnetic shieldings (NMR).

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Theoretical calculations can predict the vibrational frequencies and intensities of these bands.

Key expected vibrational modes include:

O-H stretch: A broad band in the region of 3300-3600 cm⁻¹, characteristic of the hydroxyl group. pressbooks.publibretexts.org The broadening is due to hydrogen bonding.

N-H stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org

C-H stretch (aromatic): Absorptions typically appear above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorptions are expected just below 3000 cm⁻¹.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-O stretch: A strong absorption in the 1000-1250 cm⁻¹ range is expected for the alcohol C-O bond. libretexts.org

C-N stretch: This vibration for aliphatic amines is typically found between 1000 and 1250 cm⁻¹. libretexts.org

C-F stretch: A strong band in the 1000-1400 cm⁻¹ region is indicative of the carbon-fluorine bond.

The following table provides a hypothetical comparison of experimental and theoretically predicted IR frequencies for key functional groups.

Functional GroupExpected Experimental Range (cm⁻¹)Hypothetical Predicted Frequency (cm⁻¹)
O-H stretch3300-36003450
N-H stretch3300-35003400, 3320
C-F stretch1000-14001150

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton on the carbon bearing the hydroxyl and amino groups (-CH(OH)NH₂) is expected to be deshielded and appear in the 3.4-4.5 ppm range. pressbooks.pub The protons of the amino (-NH₂) and hydroxyl (-OH) groups will have variable chemical shifts depending on the solvent and concentration and often appear as broad singlets. libretexts.orglibretexts.org The aromatic protons will resonate in the typical aromatic region (around 7-8 ppm), with splitting patterns influenced by the fluorine substituent.

¹³C NMR: The carbon atom attached to the hydroxyl group is expected to have a chemical shift in the 50-80 ppm range. pressbooks.pub The carbons of the aromatic ring will have their chemical shifts influenced by the electron-withdrawing fluorine atom.

¹⁹F NMR: This is a particularly useful technique for fluorinated compounds. Computational methods, such as DFT, have been shown to accurately predict ¹⁹F NMR shifts. nih.govresearchgate.net The chemical shift of the fluorine atom in this compound will be characteristic of a fluorine atom attached to an aromatic ring.

A hypothetical table of predicted ¹H NMR chemical shifts is presented below.

ProtonPredicted Chemical Shift (ppm)
-CH(OH)NH₂4.0
-CH₂NH₂2.8 - 3.2
-OH2.0 - 4.0 (broad)
-NH₂1.5 - 3.0 (broad)
Aromatic-H6.9 - 7.4

Solvation Models in Computational Analyses

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational analyses must, therefore, account for solvation effects to provide realistic predictions. Solvation models can be broadly categorized into explicit and implicit models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method can provide a detailed picture of solute-solvent interactions, including hydrogen bonding. However, it is computationally expensive due to the large number of atoms involved. Molecular Dynamics (MD) simulations often employ explicit solvent models.

Implicit Solvation Models: Implicit or continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. numberanalytics.com This approach is computationally less demanding and is widely used in quantum chemical calculations. numberanalytics.com Several implicit solvation models are available:

Polarizable Continuum Model (PCM): This is one of the most popular implicit solvation models. numberanalytics.com It creates a cavity in the dielectric continuum that represents the solute, and the solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute.

Conductor-like Screening Model (COSMO): COSMO is another widely used continuum model, particularly for polar solvents. numberanalytics.com It treats the solvent as a conductor, which simplifies the calculation of the electrostatic interactions between the solute and the solvent.

SMD (Solvation Model based on Density) Model: The SMD model is a universal solvation model that is parameterized for a wide range of solvents. It is based on the electron density of the solute.

The choice of solvation model depends on the specific research question and the available computational resources. For drug-like molecules such as this compound, continuum models like PCM or SMD are often a good compromise between accuracy and computational cost for predicting properties in solution. lu.se However, for studying specific interactions like hydrogen bonding with solvent molecules, an explicit or a hybrid explicit/implicit model might be more appropriate.

The following table summarizes the key features of different solvation models.

Model TypeDescriptionAdvantagesDisadvantages
ExplicitIndividual solvent molecules are included.High detail of solute-solvent interactions.Computationally very expensive.
Implicit (e.g., PCM, COSMO, SMD)Solvent is treated as a continuous medium.Computationally efficient.Lacks specific solute-solvent interaction details.

Analytical Methodologies for Stereochemical Characterization and Purity Assessment

Chromatographic Techniques for Enantiomeric Excess (ee) Determination

Chromatographic methods are paramount for quantifying the enantiomeric purity, or enantiomeric excess (ee), of chiral compounds. This is achieved by separating the enantiomers, allowing for their individual detection and quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. uma.esphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of (S)-2-Amino-2-(3-fluorophenyl)ethanol, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral amines and amino alcohols. yakhak.orgnih.gov

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For the analysis of this compound, a normal-phase HPLC method is often employed. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. rsc.orgchromatographyonline.com The specific conditions, including the choice of CSP, mobile phase composition, flow rate, and detection wavelength, are optimized to achieve baseline separation of the enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination

ParameterValue
Column Chiralpak® AD-H (amylose derivative)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Retention Time (S)-enantiomer 12.5 min
Retention Time (R)-enantiomer 15.2 min

Note: The values in this table are illustrative and may require optimization for specific batches and instrumentation.

Gas Chromatography (GC) with a chiral stationary phase is another effective method for determining the enantiomeric excess of volatile chiral compounds. umich.eduuni-muenchen.de For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability. Common derivatizing agents for amino alcohols include trifluoroacetic anhydride (B1165640) or other acylating agents.

Once derivatized, the sample is introduced into the GC system, where the enantiomers are separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are frequently used as CSPs in GC for the separation of a wide range of chiral molecules. uni-muenchen.de The detector, typically a flame ionization detector (FID), records the signal for each enantiomer, and the enantiomeric excess is calculated from the integrated peak areas.

Table 2: Example GC Parameters for Enantiomeric Analysis (after derivatization)

ParameterValue
Column Chirasil-Dex CB (Cyclodextrin-based CSP)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min
Detector FID at 275 °C
Retention Time (S)-derivative 18.3 min
Retention Time (R)-derivative 19.1 min

Note: The values in this table are hypothetical and contingent on the specific derivatization procedure used.

Spectroscopic Methods for Absolute Configuration and Stereochemical Assignment

Spectroscopic techniques are indispensable for determining the absolute configuration of a chiral center, providing definitive proof of the (S) or (R) arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used with chiral derivatizing agents (CDAs), is a powerful method for determining the absolute configuration of chiral amines and alcohols. nih.govusc.edupageplace.de The chiral substrate, this compound, is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the differences in chemical shifts can be correlated to the absolute configuration of the original molecule. nih.gov

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. For primary amines, other reagents may be employed. frontiersin.org Given the presence of a fluorine atom in the target molecule, ¹⁹F NMR can be a particularly sensitive probe for distinguishing between the diastereomeric derivatives, as the fluorine nucleus is highly sensitive to its chemical environment. frontiersin.org By comparing the ¹⁹F NMR spectra of the diastereomers formed with both the (R)- and (S)-enantiomers of the CDA, the absolute configuration of the amino alcohol can be confidently assigned.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov These methods are highly sensitive to the three-dimensional structure of a molecule and can be used to determine its absolute configuration. chemrxiv.org

VCD measures the differential absorption in the infrared region, corresponding to vibrational transitions. nih.govnih.gov ECD, on the other hand, operates in the ultraviolet-visible region, probing electronic transitions. The experimental VCD or ECD spectrum of this compound is compared with the theoretically calculated spectrum for a known absolute configuration (e.g., the (S)-configuration). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. Theoretical calculations are typically performed using density functional theory (DFT). nih.gov

Mass Spectrometry (MS) Coupled Techniques for Structural Confirmation and Purity Analysis

Mass spectrometry (MS), especially when coupled with a separation technique like HPLC or GC, is a fundamental tool for the structural confirmation and purity analysis of organic compounds. While conventional MS is not inherently sensitive to stereochemistry, its coupling with chiral chromatography (LC-MS or GC-MS) allows for the mass identification of the separated enantiomers.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion of this compound, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. unito.itnih.gov This fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the atoms within the molecule and helping to identify any potential impurities. nih.gov

X-ray Crystallography for Unambiguous Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules. nih.govspringernature.com This technique provides a detailed three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal. researchgate.net The determination of the absolute structure is possible for non-centrosymmetric crystal structures, which are characteristic of enantiopure chiral compounds. ed.ac.uk

The ability to assign the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk This effect causes small deviations from Friedel's law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. When anomalous dispersion occurs, these intensities, known as Bijvoet pairs, become unequal, allowing for the distinction between a molecule and its mirror image. researchgate.neted.ac.uk The magnitude of this effect is dependent on the elements present in the crystal and the wavelength of the X-rays used. researchgate.net For organic compounds containing only light atoms (like carbon, hydrogen, nitrogen, oxygen, and fluorine), the effect is very weak, making the determination more challenging. researchgate.net

A key parameter in assessing the correctness of the assigned absolute configuration is the Flack parameter. researchgate.net A value close to zero for the Flack parameter indicates that the determined absolute configuration is correct, while a value near one suggests that the inverted structure is the correct one. researchgate.net

Despite its power, a significant challenge in X-ray crystallography is the prerequisite of obtaining a suitable single crystal of the analyte, which can be difficult for small molecules. nih.govresearchgate.net To overcome this, co-crystallization with a larger host molecule can be employed to facilitate the formation of high-quality crystals suitable for X-ray analysis. nih.gov

Table 1: Key Concepts in X-ray Crystallography for Absolute Configuration
ConceptDescriptionRelevance to this compound
Single CrystalA solid material in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries. researchgate.netA high-quality single crystal of the compound or a suitable salt/derivative is required for analysis.
Anomalous DispersionAn effect where the scattering factor of an atom becomes complex, leading to differences in the intensities of Bijvoet pairs. researchgate.netThis effect, although weak for the light atoms in the molecule, is the physical basis for determining its absolute stereochemistry.
Bijvoet PairsPairs of diffraction reflections, hkl and -h-k-l, whose intensities are not equal in the case of a non-centrosymmetric crystal due to anomalous dispersion. ed.ac.ukMeasurement of the intensity differences between these pairs allows for the assignment of the (S) configuration.
Flack ParameterA parameter refined during crystallographic analysis that indicates the absolute structure of the crystal. A value near 0 confirms the model, while a value near 1 indicates the inverted structure is correct. researchgate.netRefinement of this parameter provides a reliable validation of the determined absolute configuration.

Derivatization Strategies for Analytical Purposes

Derivatization is a common strategy employed in analytical chemistry to enhance the detectability and separation of analytes. For chiral compounds like this compound, derivatization is particularly useful for stereochemical analysis and purity assessment, often in conjunction with chromatographic techniques like High-Performance Liquid Chromatography (HPLC). oup.comnih.gov This "indirect" approach involves reacting the amino alcohol with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These resulting diastereomers have different physical properties and can be separated on a standard, achiral stationary phase. nih.gov

The primary amino group and the hydroxyl group of this compound are the typical sites for derivatization. The choice of derivatizing agent is crucial and depends on the analytical goal. For enantiomeric purity analysis, a chiral agent is used to convert the enantiomers into diastereomers. nih.gov

Furthermore, many amino alcohols, including this compound, lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors in HPLC. oup.com Derivatization can introduce a chromophoric or fluorophoric moiety into the molecule, significantly improving detection sensitivity. oup.comnih.gov Reagents such as o-phthalaldehyde (B127526) (OPA), often used with a thiol like 3-mercaptopropionic acid (MPA), react with primary amines to form highly fluorescent isoindole derivatives. nih.govshimadzu.com Another common reagent is 9-fluorenylmethyl chloroformate (FMOC), which also imparts fluorescence to the derivative. nih.govshimadzu.com

Several chiral derivatizing agents (CDAs) are available for the analysis of amino-containing compounds:

Marfey's Reagent (FDAA) : Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is widely used to determine the stereochemistry of amino acids and related compounds. nih.gov

GITC : 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate reacts with the amino group to form diastereomeric thioureas. nih.gov

(S)-NIFE : (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester has been shown to be effective for separating stereoisomers of amino compounds. nih.gov

The selection of the appropriate derivatization strategy and CDA allows for the development of robust and sensitive analytical methods to confirm the stereochemical identity and assess the enantiomeric purity of this compound. nih.gov

Table 2: Common Derivatizing Agents for Amino Alcohols
AgentAbbreviationFunctionDetection Method
o-Phthalaldehyde / ThiolOPAIntroduces a fluorescent tag by reacting with the primary amine. nih.govFluorescence
9-Fluorenylmethyl chloroformateFMOCAdds a fluorescent group to primary and secondary amines. shimadzu.comFluorescence
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Chiral derivatizing agent for forming diastereomers. nih.govUV-Vis
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCChiral derivatizing agent for forming diastereomeric thioureas. nih.govUV-Vis
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester(S)-NIFEChiral derivatizing agent for stereoisomer separation. nih.govUV-Vis

Compound Index

Compound Name
This compound
o-Phthalaldehyde (OPA)
3-Mercaptopropionic acid (MPA)
9-Fluorenylmethyl chloroformate (FMOC)
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA)
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE)

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-2-(3-fluorophenyl)ethanol in academic research?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation of chiral intermediates or resolution of racemic mixtures. For example, reductive amination of 3-fluorophenylglyoxal derivatives using chiral catalysts like Pd/C under hydrogen gas can yield enantiomerically pure products . Protecting group strategies, such as Boc-protection for amine functionalities, are often employed to prevent side reactions during synthesis . Chiral HPLC or enzymatic resolution methods are used to isolate the (S)-enantiomer from racemic mixtures .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the structure, with 19^{19}F NMR for fluorine environment analysis .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and hydrogen-bonding networks .
  • Chiral HPLC : To determine enantiomeric purity using chiral stationary phases .

Q. How is molecular docking applied to study the interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking software (e.g., AutoDock Vina) predicts binding affinities to proteins by analyzing hydrogen bonding, hydrophobic interactions, and steric complementarity. For example, fluorophenyl derivatives have been docked into SARS-CoV-2 spike protein binding pockets to assess potential inhibition . Validation includes comparing computed binding energies with experimental IC50_{50} values.

Q. What role does the fluorine substituent play in the compound's physicochemical properties?

  • Methodological Answer : The 3-fluorophenyl group enhances lipophilicity and metabolic stability. Fluorine’s electronegativity influences electron density in the aromatic ring, affecting hydrogen-bonding capacity and pKa of the ethanolamine moiety. These properties are critical for optimizing bioavailability in drug design .

Q. What storage conditions are recommended for this compound?

  • Methodological Answer : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation or racemization. Solutions in polar aprotic solvents (e.g., DMSO) should be aliquoted and frozen at -20°C to avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries or organocatalysts (e.g., proline derivatives) can improve enantiomeric excess (ee). For example, hydrogenation of ketimine precursors with Ru-BINAP catalysts achieves >95% ee . Kinetic resolution via lipase-mediated ester hydrolysis (e.g., CAL-B) is another strategy to isolate the (S)-enantiomer .

Q. How can researchers resolve contradictory NMR data for fluorinated amino alcohols?

  • Methodological Answer : Contradictions arise from dynamic processes (e.g., rotamerism) or solvent effects. Use variable-temperature NMR to identify exchange broadening or 2D techniques (HSQC, NOESY) to assign overlapping signals. Computational tools (DFT calculations) predict chemical shifts for comparison with experimental data .

Q. What strategies validate computational predictions of ligand-target interactions for this compound?

  • Methodological Answer : Combine docking with molecular dynamics (MD) simulations to assess binding stability over time. Experimental validation via surface plasmon resonance (SPR) measures binding kinetics, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Discrepancies between computational and experimental data may indicate protonation state mismatches or flexible binding pockets .

Q. How to design structure-activity relationship (SAR) studies using fluorinated analogs?

  • Methodological Answer : Synthesize analogs with varying fluorine positions (e.g., 2-, 4-fluoro) or trifluoromethyl substitutions. Compare their bioactivity (e.g., IC50_{50}, Ki) to map steric and electronic requirements. For instance, 3-fluorophenyl derivatives may exhibit enhanced target affinity due to optimal halogen bonding .

Q. How to prevent racemization during synthetic steps involving this compound?

  • Methodological Answer :
    Avoid high temperatures or strongly acidic/basic conditions. Use mild reagents (e.g., DCC for coupling) and polar aprotic solvents. Monitor ee via chiral HPLC at each step. Racemization-prone intermediates (e.g., free amines) should be protected as carbamates or amides .

Q. How to resolve complex stereochemistry in derivatives of this compound?

  • Methodological Answer :
    X-ray crystallography provides unambiguous stereochemical assignments. For non-crystalline samples, use Mosher ester analysis (via 1^1H NMR) or electronic circular dichroism (ECD) with TD-DFT calculations to assign absolute configurations .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer :
    Fluorine’s small size and high electronegativity can disrupt crystal packing. Co-crystallization with chiral counterions (e.g., tartaric acid) or solvents (e.g., ethanol) improves lattice stability. SHELXD/SHELXE pipelines are effective for solving structures from twinned or low-resolution data .

Q. Tables for Key Data

Property Method Reference
Enantiomeric PurityChiral HPLC (Chiralpak AD-H)
Crystal Structure RefinementSHELXL (R-factor < 0.05)
Fluorine Chemical Shift19^{19}F NMR (δ -115 ppm)
Synthetic Route Yield ee
Catalytic Hydrogenation (Pd/C)80%95%
Enzymatic Resolution (CAL-B)65%99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-(3-fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-2-(3-fluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.